FAAH Inhibitory Potency: n-Octyl Derivative (4u) vs. Parent URB524 — An 11.7-Fold Improvement in the Same Assay
In the head-to-head FAAH inhibition assay conducted by Mor et al. (2008), the n-octylcarbamic acid biphenyl-3-yl ester (compound 4u) inhibited FAAH activity in rat brain membranes with an IC50 of 5.4 ± 0.5 nM, representing an 11.7-fold improvement over the parent cyclohexyl analog URB524 (compound 2, IC50 = 63 ± 9 nM) measured in the identical experimental system [1]. Both compounds share the identical biphenyl-3-yl O-aryl scaffold, differing only in the N-substituent (n-octyl vs. cyclohexyl), thereby isolating the contribution of the N-portion to inhibitory potency [1].
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.4 ± 0.5 nM (compound 4u, n-octyl) |
| Comparator Or Baseline | URB524 (compound 2, cyclohexyl): IC50 = 63 ± 9 nM |
| Quantified Difference | ~11.7-fold greater potency (5.4 nM vs. 63 nM) |
| Conditions | Rat brain membrane FAAH activity; [3H]anandamide substrate; in vitro biochemical assay |
Why This Matters
This >10-fold potency gain, achieved solely by N-portion modification, makes 4u a superior tool compound for experiments requiring maximal FAAH inhibition at low nanomolar concentrations, while the shared O-aryl scaffold ensures mechanism-based carbamoylation is conserved.
- [1] Mor M, Lodola A, Rivara S, Vacondio F, Duranti A, Tontini A, Sanchini S, Piersanti G, Clapper JR, King AR, Tarzia G, Piomelli D. Synthesis and quantitative structure-activity relationship of fatty acid amide hydrolase inhibitors: modulation at the N-portion of biphenyl-3-yl alkylcarbamates. J Med Chem. 2008 Jun 26;51(12):3487-98. Table 1a; compound 4u vs. compound 2. View Source
